molecular formula C12H24N4O3 B11812710 tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate

tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate

Cat. No.: B11812710
M. Wt: 272.34 g/mol
InChI Key: JQMZUFQOZLYNCD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a hydroxyamino-iminopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the imino group can produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Its piperazine ring is a common motif in many biologically active compounds, and the hydroxyamino-iminopropyl moiety can interact with biological targets, potentially leading to new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyamino group can form hydrogen bonds, while the imino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring with a hydroxyamino-iminopropyl moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

tert-butyl 4-(3-amino-3-hydroxyiminopropyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O3/c1-12(2,3)19-11(17)16-8-6-15(7-9-16)5-4-10(13)14-18/h18H,4-9H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMZUFQOZLYNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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